molecular formula C8H15NO2 B15224576 Ethyl 5-methylpyrrolidine-3-carboxylate

Ethyl 5-methylpyrrolidine-3-carboxylate

Cat. No.: B15224576
M. Wt: 157.21 g/mol
InChI Key: YLFSFPBJZVPRMJ-UHFFFAOYSA-N
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Description

Ethyl 5-methylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, and its derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methylpyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with methylamine, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of a base such as sodium ethoxide and heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also include purification steps such as distillation or recrystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 5-methylpyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 5-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and physiological responses. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Ethyl 5-methylpyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:

    Pyrrolidine-2-carboxylate: Similar in structure but with different functional groups, leading to distinct biological activities.

    N-methylpyrrolidine: A simpler derivative with different chemical properties and applications.

    Proline: A naturally occurring amino acid with a pyrrolidine ring, used in protein synthesis and other biological processes.

Uniqueness: this compound is unique due to its specific ester functional group and methyl substitution, which confer distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives.

Biological Activity

Ethyl 5-methylpyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound is characterized by its five-membered pyrrolidine ring, which contributes to its biological activity. The carboxylate group is essential for interactions with biological targets, enhancing the compound's solubility and reactivity.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Study Findings : A study reported that certain pyrrolidine derivatives had GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 29 nM to 78 nM against different cancer types, indicating potent antiproliferative activity .
  • Mechanism of Action : The mechanism involves the inhibition of mutant pathways associated with cancer proliferation, specifically targeting the EGFR (Epidermal Growth Factor Receptor) and BRAF pathways. For example, one derivative showed an IC50 value of 68 nM against EGFR, outperforming the reference drug erlotinib (IC50 = 80 nM) .

Pharmacokinetics and ADME Properties

The pharmacokinetic properties of this compound derivatives have been evaluated to understand their absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : Compounds with modifications in their structure have shown improved permeability in Caco-2 cell assays, indicating better absorption characteristics. For instance, certain derivatives demonstrated low efflux ratios, suggesting favorable intestinal absorption profiles .
  • Metabolism : The metabolic stability of these compounds was assessed using liver microsomes from mice. Some derivatives exhibited rapid metabolism while retaining significant biological activity .

Table 1: Antiproliferative Activity of Pyrrolidine Derivatives

CompoundGI50 (nM)Target PathwayReference Drug IC50 (nM)
Compound A29EGFR/BRAFErlotinib 80
Compound B38EGFR/BRAFErlotinib 80
Compound C42EGFR/BRAFErlotinib 80

Case Study: In Vivo Efficacy

In vivo studies have shown that this compound derivatives can effectively reduce tumor growth in animal models. One study highlighted a derivative that led to a significant reduction in tumor size in xenograft models when administered at optimized doses .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl 5-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C8H15NO2/c1-3-11-8(10)7-4-6(2)9-5-7/h6-7,9H,3-5H2,1-2H3

InChI Key

YLFSFPBJZVPRMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(NC1)C

Origin of Product

United States

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